molecular formula C12H15NO2 B3239805 Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate CAS No. 1421868-51-0

Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate

Cat. No.: B3239805
CAS No.: 1421868-51-0
M. Wt: 205.25
InChI Key: PLTYXWQEMLQCPO-WDEREUQCSA-N
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Description

Stereochemical Significance of Pyrrolidine (B122466) Cores in Chiral Compound Synthesis

The pyrrolidine ring is a recurring motif in numerous natural products and pharmaceuticals. nih.gov Its non-planar, puckered conformation allows for a well-defined spatial arrangement of substituents, which is crucial for achieving high levels of stereocontrol in chemical reactions. The presence of stereogenic centers within the pyrrolidine core provides a chiral environment that can influence the stereochemical outcome of reactions at remote positions. This ability to induce asymmetry is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of a single desired enantiomer of a chiral molecule. The stereogenicity of the carbon atoms in the pyrrolidine ring allows for a diverse range of stereoisomers, each with unique spatial orientations that can lead to different biological activities. figshare.com

Methyl (2R,5S)-5-Phenylpyrrolidine-2-carboxylate as a Key Chiral Building Block

Within the family of chiral pyrrolidine derivatives, this compound stands out as a particularly valuable chiral building block. Its structure features two stereocenters at the C2 and C5 positions with a trans relationship between the phenyl and the methoxycarbonyl groups. This specific stereochemical arrangement makes it a sought-after precursor in pharmaceutical research, particularly in the development of agents targeting the central nervous system. rsc.org The defined stereochemistry of this compound allows for the selective formation of desired enantiomers in complex synthetic pathways.

The synthesis of highly substituted pyrrolidines with controlled stereochemistry is an area of active research. Various methodologies have been developed to achieve this, including multicomponent reactions that can construct up to three contiguous asymmetric centers in a single operation. nih.gov Lewis acid-catalyzed reactions of optically active precursors have been shown to yield highly functionalized pyrrolidine derivatives with excellent diastereoselectivity. nih.gov

Another powerful strategy for the stereoselective synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. diva-portal.org This method allows for the creation of multiple stereocenters in a single step with a high degree of control. The use of chiral auxiliaries in these reactions can effectively direct the stereochemical outcome. diva-portal.org Furthermore, catalytic asymmetric hydrogenation of substituted pyrroles has emerged as a viable route to enantioenriched pyrrolidines. amazonaws.com

While specific synthetic routes to this compound are often proprietary, general approaches to disubstituted pyrrolidines provide a framework for its potential synthesis. For instance, the diastereoselective synthesis of substituted pyrrolidines can be achieved through intramolecular aminooxygenation of alkenes, where the stereochemistry of the starting material directs the formation of either cis or trans products. nih.gov

The application of this compound as a chiral building block is exemplified in the synthesis of neurokinin receptor antagonists. These compounds are of significant interest for the treatment of various disorders, and their efficacy is often dependent on their specific stereochemistry. The pyrrolidine core of this compound provides a rigid scaffold upon which the necessary pharmacophoric elements can be assembled in a spatially defined manner.

To illustrate the potential synthetic utility, a hypothetical reaction scheme is presented below, drawing from established methods for pyrrolidine synthesis.

Hypothetical Synthesis of a Disubstituted Pyrrolidine Derivative

StepReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.)
1Phenyl-substituted alkene, Amino esterLewis Acid (e.g., TiCl₄), -78 °C to -20 °CIntermediate Oxocarbenium Ion--
2Intermediate Oxocarbenium IonIntramolecular CyclizationSubstituted PyrrolidineHigh>20:1

This table is a generalized representation based on similar reported syntheses and does not depict the exact synthesis of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYXWQEMLQCPO-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2r,5s 5 Phenylpyrrolidine 2 Carboxylate

Asymmetric Synthesis Approaches

The asymmetric synthesis of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hinges on the ability to control the formation of two stereocenters in a predictable and highly selective manner. Modern synthetic organic chemistry has provided a powerful toolkit to achieve this, with catalytic asymmetric reactions being at the forefront of these advancements.

Enantioselective Catalytic Hydrogenation Strategies

Enantioselective catalytic hydrogenation represents a highly atom-economical and efficient method for the synthesis of chiral compounds. This approach typically involves the stereoselective reduction of a prochiral precursor, such as a pyrrole (B145914) or a Δ1-pyrroline derivative, in the presence of a chiral catalyst.

High-pressure hydrogenation utilizing palladium-based catalysts is a robust method for the reduction of aromatic and heteroaromatic rings. To induce enantioselectivity, chiral auxiliaries are often employed. These auxiliaries can be covalently attached to the substrate or act as chiral ligands for the metal catalyst. In the context of synthesizing 2,5-disubstituted pyrrolidines, a common strategy involves the hydrogenation of a suitable pyrrole precursor.

While direct asymmetric hydrogenation of 5-phenyl-pyrrole-2-carboxylates to the desired (2R,5S) isomer is a challenging transformation, the use of chiral modifiers with palladium catalysts has shown promise in related systems. For instance, the hydrogenation of furan and benzofuran carboxylic acids over a cinchonidine-modified 5 wt% Pd/Al2O3 catalyst has been reported to proceed with moderate enantioselectivity at 30 bar hydrogen pressure researchgate.net. This suggests that a similar approach, employing a suitable chiral modifier, could be explored for the asymmetric hydrogenation of a 5-phenyl-pyrrole-2-carboxylate precursor. The success of such a strategy would depend on the specific interactions between the substrate, the chiral auxiliary, and the palladium surface to effectively control the facial selectivity of the hydrogenation.

SubstrateCatalystChiral Auxiliary/LigandPressure (bar)ProductEnantiomeric Excess (ee)Reference
Furan-2-carboxylic acid5 wt% Pd/Al2O3Cinchonidine30(S)-Tetrahydrofuran-2-carboxylic acid32% researchgate.net
Benzofuran-2-carboxylic acid5 wt% Pd/Al2O3Cinchonidine30(S)-2,3-Dihydrobenzofuran-2-carboxylic acidup to 50% researchgate.net

The development of chiral transition metal complexes has revolutionized asymmetric catalysis. For the stereocontrolled reduction of pyrrole precursors, ruthenium and palladium-based catalysts with chiral phosphine (B1218219) ligands have demonstrated significant success. A notable example is the asymmetric hydrogenation of N-Boc-protected pyrroles catalyzed by a ruthenium complex with a trans-chelating chiral bisphosphine ligand, PhTRAP. This system has been shown to produce (S)-proline derivatives with good enantioselectivity nih.gov.

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. This indicates the potential of palladium catalysts in the stereocontrolled hydrogenation of nitrogen-containing heterocycles snnu.edu.cn. The application of such catalyst systems to a suitably designed precursor, such as methyl 5-phenyl-2H-pyrrole-2-carboxylate or its N-protected derivative, could provide a direct route to the desired (2R,5S) stereoisomer. The choice of chiral ligand would be paramount in controlling the stereochemical outcome.

PrecursorCatalyst SystemProductStereoselectivityReference
N-Boc-pyrrole-2-carboxylateRu(η3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAP(S)-N-Boc-pyrrolidine-2-carboxylate79% ee nih.gov
2,3,5-Trisubstituted N-Boc-pyrrolesRu(η3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAPOptically active pyrrolidines93-99.7% ee nih.gov
Pyrazin-2-olsPalladium / Chiral LigandChiral disubstituted piperazin-2-onesExcellent de and ee snnu.edu.cn

This table showcases the application of asymmetric catalysts in the reduction of related heterocyclic compounds, highlighting the potential for adaptation to the synthesis of the target molecule.

Stereoselective Cycloaddition Reactions

Stereoselective cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings with multiple stereocenters in a single step.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most efficient methods for the enantioselective synthesis of substituted pyrrolidines rsc.org. This reaction involves the in-situ generation of an azomethine ylide from an imino ester, which then reacts with a dipolarophile. The stereochemical outcome of the reaction can be controlled by using a chiral metal catalyst.

For the synthesis of this compound, a suitable strategy would involve the reaction of an azomethine ylide derived from an imine of methyl glycinate with styrene as the dipolarophile. The use of a chiral catalyst, typically based on copper(I) or silver(I) complexes with chiral ligands, is crucial for achieving high enantioselectivity nih.govnih.gov. The reaction generally proceeds with high endo-selectivity. The careful selection of the chiral ligand allows for the synthesis of specific stereoisomers of the resulting 2,5-disubstituted pyrrolidine (B122466). For instance, copper(I) complexes with ligands such as Fesulphos have been shown to be highly effective in catalyzing these cycloadditions with excellent enantiocontrol thieme-connect.de.

Azomethine Ylide PrecursorDipolarophileCatalyst SystemProduct StereochemistryYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
N-Aryl-α-iminoesterN-AlkenylmaleimidesCu(I)/Fesulphos (3 mol%)endo50-92%>95:569-99% nih.govthieme-connect.de
Glycine α-imino ester1-AzadienesAg2CO3(2S,3R,4S,5R)Moderate to goodGood to excellentNot specified acs.org
Azomethine ylidesFluorinated styrenesCu(I)/Chiral LigandNot specifiedup to 96%>20:1up to 97% nih.gov

This table provides examples of chiral catalyst-mediated 1,3-dipolar cycloadditions for the synthesis of substituted pyrrolidines, demonstrating the high levels of stereocontrol achievable.

Chemoenzymatic cascades have emerged as a powerful and sustainable approach for the synthesis of complex chiral molecules. These one-pot processes combine the selectivity of biocatalysts with the versatility of chemical reactions, often leading to highly efficient and stereoselective transformations.

A plausible chemoenzymatic cascade for the synthesis of this compound could start from a 1,4-dicarbonyl precursor. A key step would be the regioselective and stereoselective monoamination of the diketone, which can be achieved using an ω-transaminase (ω-TA) nih.gov. The resulting chiral aminoketone can then undergo spontaneous cyclization to form a Δ1-pyrroline intermediate. The final step would be the stereoselective reduction of this intermediate, which can be accomplished using a reductive aminase (RedAm) or a monoamine oxidase (MAO-N) in a deracemization process nih.govnottingham.ac.uk. The combination of these enzymes in a one-pot cascade can provide access to 2,5-disubstituted pyrrolidines with high diastereomeric and enantiomeric excess nottingham.ac.uk.

For example, a one-pot cascade involving an ω-transaminase and a monoamine oxidase has been successfully employed for the synthesis of a range of chiral 2,5-disubstituted pyrrolidines from the corresponding 1,4-diketones with excellent enantio- and diastereoselectivity nih.gov. Another multi-enzymatic cascade using a transaminase and a reductive aminase has also been reported for the production of enantiomerically pure 2,5-disubstituted pyrrolidine alkaloids nottingham.ac.ukacs.org.

Starting MaterialEnzyme CascadeProductConversionDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
1,4-Diketonesω-Transaminase / Monoamine OxidaseChiral 2,5-disubstituted pyrrolidinesNot specified>98%>94% nih.gov
1,4-DiketonesTransaminase / Reductive Aminase2-Methyl-5-alkylpyrrolidines>99%>99%>99% nottingham.ac.ukacs.org
Keto acids/aldehydesCAR / ω-TA / IREDMono- and di-substituted piperidines and pyrrolidinesHighHighHigh manchester.ac.uk

This table illustrates the power of chemoenzymatic cascades in the stereoselective synthesis of substituted pyrrolidines.

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization and cascade reactions offer an efficient approach to the pyrrolidine core, often establishing multiple stereocenters in a single transformation.

Trifluoroacetic acid (TFA) can mediate the intramolecular cyclization of amino-α-diazoketones to form pyrrolidinone structures. This reaction proceeds through a formal N-H insertion mechanism. While not directly yielding the target methyl carboxylate, the resulting pyrrolidinone can be a key intermediate. The process typically involves the treatment of an N-protected amino-α-diazoketone with TFA, which promotes the cyclization with concomitant removal of the protecting group. The stereochemistry of the starting amino acid is often retained during the cyclization process. For instance, optically pure N-Boc-β'-amino-α-diazoketones can be converted to the corresponding pyrrolidinones in good to excellent yields with retention of chirality.

Regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes can also be achieved using trifluoroacetic acid to provide 2,2-substituted pyrrolidines via an intermediate tertiary carbenium ion organic-chemistry.org. The strength of the acid and the amine substituent are important factors in achieving high regioselectivity, suggesting an intramolecular proton transfer from the protonated amide function organic-chemistry.org.

Starting MaterialReagentProductYield (%)Reference
N-Boc-β'-amino-α-diazoketonesTFAPyrrolidinonesGood-Excellent
Acylated aminomethyl cyclopropanesTFA2,2-disubstituted pyrrolidinesHigh organic-chemistry.org

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of C-N bonds for heterocycle synthesis. In the context of pyrrolidine synthesis, an intramolecular Mitsunobu reaction of a suitably protected amino alcohol can afford the cyclized product with inversion of configuration at the alcohol-bearing stereocenter. This strategy is particularly useful for controlling the stereochemistry of the resulting pyrrolidine. The stereochemical outcome is dependent on the stereochemistry of the starting amino alcohol. For the synthesis of the cis-2,5-disubstituted pyrrolidine, a syn-amino alcohol precursor would be required. The reaction of compound 54 through an intramolecular Mitsunobu reaction, followed by treatment with sodium hydroxide (B78521) and benzyl bromide, resulted in the cis-4-hydroxyproline derivative 73 mdpi.comnih.gov.

PrecursorReagentsProduct StereochemistryReference
syn-Amino alcoholTriphenylphosphine, Diethyl azodicarboxylatecis-Pyrrolidine mdpi.comnih.gov
anti-Amino alcoholTriphenylphosphine, Diethyl azodicarboxylatetrans-Pyrrolidine

A powerful cascade reaction for the synthesis of substituted pyrrolidinones involves a stereoselective nitro-Mannich reaction followed by in situ lactamization. This one-pot, three-component reaction between an aldehyde, an amine, and a nitroester can generate multiple stereocenters with high diastereoselectivity nih.gov. The reaction of methyl 3-nitropropanoate with in situ formed acyclic imines provides a direct route to pyrrolidinone derivatives nih.gov. The stereochemical outcome of the reaction is often controlled by the substrate and reaction conditions, leading to highly functionalized pyrrolidinones as single diastereoisomers. These pyrrolidinone products can then be further manipulated, for example, by reduction of the lactam and the nitro group, to access the desired pyrrolidine structure. Studies have shown that this reaction is broad in scope and highly diastereoselective nih.govucl.ac.uk.

Reactant 1Reactant 2Reactant 3Key FeatureProductReference
AldehydeAmineMethyl 3-nitropropanoateHigh diastereoselectivityPolysubstituted pyrrolidinone nih.gov
Diorganozinc speciesNitroacrylateImineHigh diastereoselectivity1,3,5-trisubstituted 4-nitropyrrolidin-2-one ucl.ac.uk

C(sp3)-H Activation Strategies for Arylation

Direct functionalization of C(sp3)-H bonds is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to complex molecules. For the synthesis of this compound, C-H activation can be employed to introduce the phenyl group at the C5 position.

A highly regio- and diastereoselective and enantiospecific metal-free method for the direct C-H arylation of aliphatic amines has been developed, providing access to optically active 5-aryl 2,5-disubstituted pyrrolidines researcher.life. This single-step, three-component reaction utilizes commercially available starting materials and proceeds under metal- and oxidant-free conditions researcher.life. Theoretical calculations have been used to investigate the mechanism and the high level of stereocontrol observed in this direct sp3 C-H arylation reaction researcher.life.

Palladium-catalyzed C(sp3)-H arylation has also been shown to be effective. The selective synthesis of cis-3,4-disubstituted pyrrolidines can be achieved with excellent regio- and stereoselectivity using an aminoquinoline auxiliary at C(3) researchgate.net. While this example illustrates C4 arylation, similar principles can be applied to achieve C5 arylation with appropriate directing groups.

MethodKey FeaturesProductReference
Metal-Free C(sp3)-H ArylationRegio-, diastereo-, and enantiospecific; oxidant-freeOptically active 5-aryl 2,5-disubstituted pyrrolidines researcher.life
Palladium-Catalyzed C(sp3)-H ArylationDirecting group-assisted; high stereoselectivityArylated pyrrolidine derivatives researchgate.net

Organocatalytic and Transition Metal-Catalyzed Asymmetric Routes

Asymmetric catalysis provides the most direct and efficient means to access enantiomerically pure compounds. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of 2,5-disubstituted pyrrolidines.

Organocatalytic approaches often utilize chiral secondary amines, such as proline and its derivatives, to activate substrates through enamine or iminium ion intermediates. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prominent method for the enantioselective synthesis of substituted pyrrolidines mappingignorance.org. The stereochemical outcome can be controlled by the choice of catalyst and reaction conditions.

Transition metal-catalyzed reactions offer a broad range of transformations for pyrrolidine synthesis. Gold-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines has been achieved via a tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence rsc.org. Notably, the stereochemical outcome could be switched by selecting an appropriate nitrogen protecting group rsc.org. Palladium-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides furnishes enantiopure cis-2,5-disubstituted pyrrolidines nih.gov. Nickel-catalyzed doubly stereoconvergent Negishi cross-coupling between a zincated N-Boc pyrrolidine and a secondary alkyl iodide allows for the formation of vicinal stereogenic centers with predictive control thieme-connect.com.

Catalytic SystemReaction TypeStereocontrolReference
Chiral Secondary Amine (Organocatalyst)1,3-Dipolar CycloadditionHigh enantioselectivity mappingignorance.org
Gold CatalystIntramolecular Alkyne Hydroamination/Iminium Formation/ReductionStereodivergent, controlled by N-protecting group rsc.org
Palladium CatalystAerobic Oxidative CyclizationHigh diastereoselectivity for cis-product nih.gov
Nickel CatalystDoubly Stereoconvergent Negishi Cross-CouplingControl of both stereocenters thieme-connect.com

Control of Stereochemistry and Diastereoselectivity

The control of stereochemistry is paramount in the synthesis of this compound. The relative (cis or trans) and absolute (R or S) configuration of the substituents at C2 and C5 must be precisely controlled.

In intramolecular cyclization reactions , the stereochemistry of the acyclic precursor directly influences the stereochemical outcome. For instance, in the intramolecular Mitsunobu reaction, a syn-amino alcohol will lead to a cis-pyrrolidine, while an anti-amino alcohol will yield a trans-product, due to the inversion of configuration at the reacting center.

In cascade reactions like the nitro-Mannich/lactamization sequence, the diastereoselectivity is often high and is governed by the formation of the most stable transition state. The choice of reactants and catalysts can influence which diastereomer is formed preferentially.

C(sp3)-H activation strategies can also be highly stereoselective. Metal-free C-H arylation has been shown to be enantiospecific, meaning the stereochemistry of the starting material is preserved in the product researcher.life. In transition metal-catalyzed versions, the use of chiral ligands is a common strategy to induce enantioselectivity. The ligand coordinates to the metal center and creates a chiral environment that directs the reaction to favor one enantiomer over the other.

In asymmetric catalysis , the catalyst is the primary source of stereocontrol. In organocatalysis, the chiral catalyst forms a transient, covalently bound intermediate with the substrate (e.g., an iminium ion or enamine), and its steric and electronic properties dictate the facial selectivity of the subsequent bond formation. In transition metal catalysis, the chiral ligand environment around the metal center controls the stereochemical outcome. For example, in the gold-catalyzed synthesis of 2,5-disubstituted pyrrolidines, the choice of the nitrogen protecting group on the substrate was found to be crucial in directing the stereochemical pathway, allowing for a stereodivergent synthesis of both cis and trans isomers rsc.org. Similarly, in palladium-catalyzed oxidative cyclization, the use of a chiral sulfinamide auxiliary on the nitrogen atom effectively controls the facial selectivity of the cyclization nih.gov.

The ability to selectively produce a single stereoisomer is a critical aspect of modern synthetic chemistry. The methodologies described herein provide a toolkit for the stereocontrolled synthesis of this compound, a valuable building block in medicinal and materials chemistry.

Influence of Chiral Catalysts and Ligands on Enantioselectivity

The cornerstone of asymmetric synthesis for chiral pyrrolidines is the use of chiral catalysts and ligands that can effectively differentiate between enantiotopic faces of a prochiral substrate. Both metal-based catalysts and organocatalysts have proven instrumental in achieving high enantioselectivity. nih.gov

Metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides are among the most powerful methods for synthesizing enantioenriched pyrrolidines. rsc.org The choice of the metal and, more critically, the chiral ligand complexed to it, dictates the stereochemical outcome. For instance, copper(I) and silver(I) complexes featuring Fesulphos ligands have demonstrated high efficiency and enantiocontrol in these cycloadditions. acs.org The chiral environment created by the ligand-metal complex guides the approach of the reactants, favoring the formation of one enantiomer over the other. msu.edu Similarly, iridium-catalyzed allylic aminations, controlled by chiral phosphoramidite ligands, offer a stereodivergent path to either cis or trans-2,5-disubstituted pyrrolidines by simply selecting the appropriate ligand enantiomer. rsc.org

Organocatalysis, which avoids the use of metals, has also emerged as a powerful strategy. Pyrrolidine-based catalysts themselves are pivotal in many aminocatalytic transformations, highlighting the importance of this structural motif in asymmetric synthesis. nih.gov Chiral phosphoric acids, for example, have been employed in aza-Michael reactions to construct the pyrrolidine ring with high enantiomeric purity. whiterose.ac.uk

Below is a table summarizing representative chiral catalysts and ligands used in the synthesis of substituted pyrrolidines and the enantioselectivities achieved.

Catalyst/Ligand SystemReaction TypeSubstratesEnantiomeric Excess (ee)Reference
Cu(I)-Fesulphos Complex1,3-Dipolar CycloadditionN-benzylideneglycine methyl ester, 2-cyclopentenone94% acs.org
Iridium / Chiral Phosphoramidite LigandIntramolecular Allylic Amination(E)-6-N-nosylaminohept-2-en-1-yl methyl carbonatesHigh (not specified) rsc.org
Chiral Phosphoric Acid (TRIP)Aza-Michael CyclizationUnsaturated Cbz-protected 'allyl' amineUp to 90% whiterose.ac.uk
Transaminase (Biocatalyst)Asymmetric Amination / Cyclizationω-chloroketones>99.5% nih.gov

Factors Governing Diastereoselectivity in Pyrrolidine Ring Construction

Beyond controlling the absolute stereochemistry (enantioselectivity), directing the relative stereochemistry of substituents on the pyrrolidine ring (diastereoselectivity) is equally crucial for synthesizing a specific isomer like this compound. The formation of either cis or trans diastereomers is governed by several factors, including the reaction mechanism, substrate geometry, and catalyst structure.

In the context of the widely used 1,3-dipolar cycloaddition of azomethine ylides, the diastereoselectivity is often described in terms of endo or exo approaches of the dipolarophile to the ylide. The geometry of the reactants, particularly the dipolarophile, can strongly influence this selectivity. For example, in reactions with α,β-unsaturated ketones, the cis or trans nature of the enone moiety has been shown to be a determining factor for the endo/exo diastereoselectivity of the resulting pyrrolidine product. acs.org The catalyst system, such as a Cu(I)-Fesulphos complex, can also favor one pathway, leading to high diastereomeric ratios. acs.org

Substrate-controlled strategies also offer excellent command over diastereoselectivity. One such method is the iodocyclization of enantiopure homoallylic sulfonamides. This reaction proceeds via an iodonium ion intermediate, and the inherent stereochemistry of the starting material directs the cyclization to selectively form trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov Another approach involves the hydrogenation of a chiral cyclic imine, which can afford pyrrolidines with high cis diastereoselectivity. acs.org

Key factors influencing diastereoselectivity include:

Reaction Type: Concerted reactions like 1,3-dipolar cycloadditions have different stereochemical constraints than stepwise processes.

Substrate Geometry: The existing stereocenters and the geometry (E/Z) of double bonds in the starting materials can direct the formation of new stereocenters. acs.orgnih.gov

Catalyst/Ligand Structure: The steric and electronic properties of the chiral ligand can create a pocket that favors a specific transition state, leading to one diastereomer over another. rsc.org

Reaction Conditions: Temperature and solvent can influence the transition state energies, thereby affecting the diastereomeric ratio.

Advanced Strategies for Enantiomeric Excess Enhancement

Achieving exceptionally high levels of enantiomeric purity (enantiomeric excess, or ee) is often a critical requirement for pharmaceutical applications. While chiral catalysts provide the foundation for enantioselectivity, several advanced strategies have been developed to enhance or perfect the enantiomeric excess of the final product.

Biocatalysis represents a frontier in this area, utilizing enzymes to perform highly selective transformations. The use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones is a prime example. nih.gov By selecting the appropriate (R)- or (S)-selective transaminase, it is possible to synthesize either enantiomer of the product with outstanding enantiomeric excesses, often exceeding 99.5% ee. nih.govacs.org This enzymatic approach offers a green and highly efficient alternative to traditional chemical methods.

Dynamic Kinetic Resolution (DKR) is another powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This process combines the rapid racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. An efficient synthesis of a cis-2,5-disubstituted pyrrolidine scaffold employed an enzymatic DKR reduction of a keto ester as a key step. acs.org This single step established two contiguous stereogenic centers, yielding a syn-1,2-amino alcohol intermediate in >99% ee and a diastereomeric ratio of >99:1, which was then converted to the target pyrrolidine. acs.org

Kinetic Resolution involves the reaction of a racemic mixture with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. While the maximum theoretical yield is 50%, this method can be effective for separating enantiomers. For instance, the cyclization of racemic precursors using a chiral phosphoric acid catalyst like (R)-TRIP has been studied as a kinetic resolution process, achieving up to 90% ee for the unreacted substrate and the product. whiterose.ac.uk

Applications of Methyl 2r,5s 5 Phenylpyrrolidine 2 Carboxylate As a Chiral Synthetic Scaffold

Role in the Synthesis of Complex Organic Molecules

As a chiral building block, Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate serves as a starting point for the synthesis of complex, biologically active molecules, particularly those containing the pyrrolidine (B122466) core. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, including a variety of alkaloids. nih.gov The defined stereochemistry at the C2 and C5 positions of this scaffold is crucial for establishing the absolute stereochemistry of the target molecules. Synthetic strategies often involve the modification of the ester and amine functionalities to build upon the pyrrolidine core, leading to the construction of intricate molecular architectures. For instance, derivatives of this scaffold can be envisioned as key intermediates in the asymmetric synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, where the stereochemical integrity of the starting material directs the formation of the desired stereoisomers.

Precursor to Densely Functionalized Pyrrolidine Derivatives

The pyrrolidine ring of this compound can be extensively functionalized to generate a library of densely substituted derivatives. The nitrogen atom can be derivatized through acylation, alkylation, or arylation, while the ester group can be reduced, hydrolyzed, or converted to other functional groups such as amides or hydroxymethyl groups. Furthermore, the pyrrolidine ring itself can undergo reactions at the C3 and C4 positions, allowing for the introduction of additional substituents and stereocenters. These modifications can lead to a diverse range of pyrrolidine derivatives with tailored properties for various applications in medicinal chemistry and materials science. For example, the synthesis of novel antagonists for ionotropic glutamate (B1630785) receptors has been achieved through the elaboration of similar proline analogs, highlighting the potential for creating densely functionalized pyrrolidine structures from such precursors. nih.gov

Integration into Diverse N-Heterocyclic Cores and Polycyclic Systems

The inherent structure of this compound is conducive to its use in the synthesis of more complex heterocyclic and polycyclic systems. The pyrrolidine nitrogen can act as a nucleophile in intramolecular cyclization reactions to form fused or bridged bicyclic systems. For instance, derivatives of this compound can be designed to undergo intramolecular condensation reactions, leading to the formation of 3,6-diazabicyclo[3.2.1]octane skeletons. researchgate.net Additionally, intramolecular cycloaddition reactions, such as the intramolecular Diels-Alder reaction, can be employed with suitably functionalized derivatives to construct complex azapolycyclic systems. nih.gov The phenyl group can also participate in cyclization reactions, further expanding the range of accessible polycyclic scaffolds.

Utility in Peptide Chemistry as a Modified Amino Acid Building Block (e.g., Fmoc-Protected Derivatives)

In the field of peptide chemistry, non-natural amino acids are incorporated to introduce conformational constraints, enhance biological activity, and improve metabolic stability. The carboxylic acid derivative of this compound, when protected with a fluorenylmethyloxycarbonyl (Fmoc) group, serves as a valuable modified amino acid building block in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The rigid pyrrolidine ring acts as a proline mimic, inducing specific turns and secondary structures in peptides.

The use of Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid allows for its seamless integration into standard SPPS protocols. chemimpex.comchemimpex.com The Fmoc group provides temporary protection of the amine, which can be removed under basic conditions to allow for the coupling of the next amino acid in the sequence. This building block is particularly useful in the design of peptidomimetics and for creating complex peptide sequences with high purity and yield. chemimpex.com Its incorporation can lead to peptides with enhanced solubility and stability, which is beneficial for drug formulation. chemimpex.com

PropertyDescriptionReference
Protecting Group Fluorenylmethyloxycarbonyl (Fmoc) chemimpex.comchemimpex.com
Application Solid-Phase Peptide Synthesis (SPPS) chemimpex.comchemimpex.com
Function Modified amino acid building block chemimpex.comchemimpex.com
Benefit Enhances solubility and stability of peptides chemimpex.com

Application in Chiral Ligand Design for Asymmetric Catalysis

Chiral ligands are essential components of catalysts used in asymmetric synthesis, where they control the stereochemical outcome of a reaction. The C2-symmetric nature and rigid conformation of many chiral ligands are key to their effectiveness. The pyrrolidine scaffold of this compound provides a robust framework for the design of novel chiral ligands.

By modifying the ester and amine functionalities, phosphine (B1218219) groups can be introduced to create chiral phosphine ligands. These ligands can then be complexed with transition metals such as rhodium, ruthenium, or palladium to form catalysts for a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govresearchgate.net The stereochemistry of the pyrrolidine backbone in these ligands creates a chiral environment around the metal center, enabling the selective formation of one enantiomer of the product. The development of such ligands is a significant area of research in asymmetric catalysis, with the potential for creating highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds. nih.gov

Ligand TypePotential ApplicationMetal Complex
Chiral BisphosphineAsymmetric HydrogenationRhodium, Ruthenium
Chiral AminophosphineAsymmetric Allylic AlkylationPalladium

Derivatization to Other Functionalized Pyrrolidines

The functional groups present in this compound offer numerous possibilities for derivatization to create a wide range of other functionalized pyrrolidines. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol. The secondary amine can be N-alkylated or N-acylated to introduce various substituents. These transformations provide access to a diverse set of pyrrolidine derivatives with different electronic and steric properties, making them suitable for a variety of applications. For example, a patent has described methods for the preparation of various pyrrolidine-2-carboxylic acid derivatives, showcasing the versatility of this scaffold in synthetic transformations. google.com

Advanced Spectroscopic and Analytical Research for Structural and Stereochemical Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate, the molecular formula is C₁₂H₁₅NO₂.

The exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. The theoretical exact mass for [C₁₂H₁₆NO₂]⁺ is 206.1176. An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition. For the related stereoisomer, Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate, the exact mass has been reported as 205.110279 g/mol , which corresponds to the neutral molecule [M]. bldpharm.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the pyrrolidine (B122466) ring.

Ion Theoretical Exact Mass
[C₁₂H₁₅NO₂] (M)205.1103
[C₁₂H₁₆NO₂]⁺ ([M+H]⁺)206.1176

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

To assess the enantiomeric purity of this compound, a suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), would be selected. A mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the (2r,5s) enantiomer from its (2s,5r) counterpart. The detector, often a UV detector, would then quantify the relative amounts of each enantiomer, allowing for the calculation of the enantiomeric excess (ee). While specific methods for this exact compound are not detailed in the literature, the general approach is widely applicable.

Parameter Typical Value/Condition
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralpak IA, Chiralcel OD)
Mobile PhaseHexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal is grown, the diffraction data can be used to generate an electron density map, which reveals the precise position of each atom in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration (R/S) at each chiral center. The resulting crystal structure would definitively confirm the (2r,5s) configuration and the trans relationship between the phenyl and methyl carboxylate groups. Although no crystal structure for this specific compound is publicly available, this method remains the ultimate proof of absolute configuration.

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) would be determined.
Space GroupThe symmetry of the crystal lattice would be identified.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured.
Atomic CoordinatesThe precise x, y, and z coordinates for each atom in the unit cell would be determined.

Computational and Theoretical Investigations of Methyl 2r,5s 5 Phenylpyrrolidine 2 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organic molecules of pharmaceutical interest.

A representative data table for the relative energies of possible conformers would be structured as follows, though specific values for this compound are not currently published:

ConformerRing PuckerPhenyl Group OrientationCarboxylate Group OrientationRelative Energy (kcal/mol)
1 Twist (T)Pseudo-equatorialPseudo-equatorial0.00 (Reference)
2 Envelope (E)Pseudo-equatorialPseudo-axialValue
3 Twist (T)Pseudo-axialPseudo-equatorialValue
4 Envelope (E)Pseudo-axialPseudo-axialValue
Note: The actual values would require a dedicated computational study on this specific molecule.

DFT calculations are instrumental in elucidating the electronic structure of a molecule, providing insights into its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

For Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the electron-withdrawing methyl carboxylate group. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical data table of electronic properties is presented below:

ParameterDescriptionPredicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular OrbitalValue
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalValue
Energy Gap (ΔE) ELUMO - EHOMOValue
Electronegativity (χ) -(EHOMO + ELUMO)/2Value
Chemical Hardness (η) (ELUMO - EHOMO)/2Value
Global Electrophilicity (ω) χ2 / (2η)Value
Note: Specific values are contingent on dedicated DFT calculations for this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For the synthesis of this compound, which often involves cycloaddition reactions or the modification of proline derivatives, computational studies can help to understand the stereochemical outcome and optimize reaction conditions.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This includes locating the transition state structures and calculating the energy barriers for each step. Such studies can explain why a particular stereoisomer, like the (2R,5S) form, is preferentially formed over others. While specific mechanistic studies for the synthesis of this exact molecule are not widely published, computational investigations of similar pyrrolidine (B122466) syntheses have provided significant insights into the factors controlling stereoselectivity.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of newly synthesized compounds. Techniques such as Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

These predictions, when compared with experimental spectra, can help to confirm the structure and stereochemistry of the molecule. The calculated chemical shifts are sensitive to the molecular conformation, and therefore, accurate conformational analysis is a prerequisite for reliable spectroscopic prediction.

An example of a data table for predicted versus experimental NMR shifts is shown below:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H Value-
C5-H Value-
Phenyl-H Value-
Methyl-H Value-
C2 -Value
C5 -Value
Carbonyl-C -Value
Methyl-C -Value
Phenyl-C -Value
Note: The generation of these values requires specific in silico calculations.

Stereochemical Preference Analysis through Quantum Mechanical Calculations

Quantum mechanical calculations are essential for understanding and predicting stereochemical preferences in chiral molecules. For this compound, these calculations can be used to determine the relative stability of different stereoisomers (e.g., (2R,5S) vs. (2S,5S) or (2R,5R)).

By calculating the total electronic energy of each stereoisomer, it is possible to identify the thermodynamically most stable form. These calculations can also be extended to model the transition states leading to the formation of each stereoisomer, thereby providing insight into the kinetic factors that control the stereochemical outcome of a reaction. Such analyses are crucial in the design of asymmetric syntheses to selectively produce the desired stereoisomer.

Functionalization and Reactivity Studies of Methyl 2r,5s 5 Phenylpyrrolidine 2 Carboxylate

Chemical Transformations of the Ester Moiety

The methyl ester group at the C-2 position of the pyrrolidine (B122466) ring is a primary site for functionalization. Standard transformations applicable to esters can be employed to generate a variety of derivatives, which serve as key intermediates in the synthesis of more complex molecules.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidic workup. The resulting carboxylic acid is a valuable building block, particularly for the synthesis of amide derivatives and peptides. Analogous hydrolysis reactions on similar pyrrolidine esters have been shown to proceed efficiently. researchgate.net

Reduction: The ester can be reduced to the corresponding primary alcohol, ((2R,5S)-5-phenylpyrrolidin-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is typically required for this transformation. masterorganicchemistry.commasterorganicchemistry.com The resulting chiral amino alcohol is a valuable synthon for the preparation of chiral ligands and pharmaceutical intermediates. The general mechanism involves the initial acid-base reaction between the acidic N-H proton and the hydride, followed by reduction of the ester. masterorganicchemistry.comreddit.comlibretexts.org

Amide Formation: The methyl ester can be converted directly to amides through aminolysis, although this reaction can be slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with a primary or secondary amine using standard peptide coupling reagents. This two-step process provides access to a diverse range of amide derivatives with high efficiency.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis1. LiOH, MeOH/H₂O 2. H₃O⁺Carboxylic Acid
Reduction1. LiAlH₄, THF 2. H₂OPrimary Alcohol
Amide Formation1. Hydrolysis (see above) 2. Amine, Coupling Agent (e.g., HATU, EDCI)Amide

Modifications and Derivatization of the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring is a nucleophilic center that readily undergoes a variety of derivatization reactions, including acylation, alkylation, and arylation. These modifications are often crucial for modulating the biological activity of the resulting compounds or for installing directing groups for further functionalization.

N-Acylation and N-Sulfonylation: The pyrrolidine nitrogen can be easily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives. nih.govrsc.orgrsc.org A particularly important transformation is the introduction of a tert-butyloxycarbonyl (Boc) group by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc protected derivative, Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid methyl ester, is a key intermediate in many synthetic sequences. chemimpex.com The Boc group enhances solubility in organic solvents and can act as a directing group in certain C-H functionalization reactions. organic-chemistry.orgnih.govscilit.comacs.org Similarly, reaction with sulfonyl chlorides provides N-sulfonyl derivatives.

N-Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. The reaction typically requires a base to neutralize the hydrogen halide formed. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing N-alkyl groups.

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically involve the coupling of the pyrrolidine with an aryl halide.

DerivatizationTypical ReagentsProduct ClassSignificance
N-Acylation (Boc protection)Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N)N-Boc carbamateProtection, increased solubility, directing group
N-AlkylationAlkyl halide, BaseTertiary amineModulation of basicity and biological activity
N-ArylationAryl halide, Pd or Cu catalyst, BaseN-Aryl pyrrolidineAccess to compounds with extended aromatic systems

Reactions at the Phenyl Substituent

The phenyl ring at the C-5 position is susceptible to electrophilic aromatic substitution, and its reactivity is influenced by the pyrrolidinyl substituent. The nitrogen atom of the pyrrolidine ring, being an electron-donating group (EDG) through the inductive effect, activates the phenyl ring towards electrophilic attack. wikipedia.org

Directing Effects in Electrophilic Aromatic Substitution: The pyrrolidinyl group is an ortho, para-director. chemistrytalk.orgorganicchemistrytutor.comyoutube.comyoutube.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment on the phenyl ring. The para-substituted product is often favored due to reduced steric hindrance compared to the ortho positions. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). For these reactions to proceed efficiently, the pyrrolidine nitrogen is often protected (e.g., as an N-Boc derivative) to prevent side reactions with the acidic reagents.

Palladium-Catalyzed Cross-Coupling Reactions: If the phenyl ring is pre-functionalized with a halide (e.g., a bromo or iodo group), it can participate in a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon bonds and the synthesis of complex biaryl or aryl-alkynyl structures. myskinrecipes.com

Reaction TypeReagentsExpected Regioselectivity
NitrationHNO₃, H₂SO₄Ortho, Para
BrominationBr₂, FeBr₃Ortho, Para
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho, Para

Site-Selective Functionalization at Aliphatic C-H Bonds

Direct functionalization of the aliphatic C-H bonds on the pyrrolidine ring represents a powerful and atom-economical strategy for derivatization. However, achieving site-selectivity among the different C-H bonds (at C-2, C-3, C-4, and C-5) is a significant challenge.

The C-H bond at the C-2 position (α to the nitrogen) is generally the most activated towards deprotonation and subsequent functionalization, especially when the nitrogen is protected with a group like Boc. This has been exploited in palladium-catalyzed α-arylation reactions of N-Boc-pyrrolidine, where deprotonation with a strong base followed by transmetalation and Negishi coupling yields 2-arylpyrrolidines. organic-chemistry.orgnih.govscilit.comacs.org

Functionalization at the C-5 position is also feasible, particularly in N-aryl pyrrolidine derivatives, through ruthenium-catalyzed arylation. nih.gov The directing effect of substituents on the nitrogen atom or other positions on the ring can be used to control the regioselectivity of these C-H activation reactions. For instance, enzymatic carbene transfer reactions have been shown to selectively functionalize the α-C-H bonds of N-phenylpyrrolidine. rochester.edu The development of catalysts and directing groups that can selectively target the C-3 and C-4 positions remains an active area of research. nih.gov

Stereospecificity and Stereoselectivity in Derivatization Reactions

The preexisting stereocenters at C-2 and C-5 in Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate exert significant stereochemical control over subsequent reactions. This is a cornerstone of its utility as a chiral building block in asymmetric synthesis. myskinrecipes.com

In reactions that create a new stereocenter, the existing chiral scaffold can direct the approach of reagents, leading to a high degree of diastereoselectivity. For example, in the α-arylation of N-Boc-pyrrolidine derivatives, the use of a chiral ligand like (-)-sparteine (B7772259) during the deprotonation step allows for the enantioselective formation of the organometallic intermediate, which then reacts to give a highly enantioenriched product. nih.govacs.org The inherent chirality of the starting material ensures that the stereochemical integrity is maintained and influences the configuration of newly formed stereocenters.

The stereospecific nature of many reactions involving this scaffold means that the (2R, 5S) configuration of the starting material directly determines the configuration of the product, preserving the chiral information throughout the synthetic sequence. This is critical in the synthesis of biologically active molecules where only one enantiomer or diastereomer exhibits the desired therapeutic effect.

Emerging Research Avenues and Future Directions in Pyrrolidine Chemistry

Development of Novel and More Efficient Asymmetric Synthesis Routes

The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines, such as Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate, is a testament to the advancements in asymmetric synthesis. Traditional methods have often relied on chiral pool starting materials, such as pyroglutamic acid and (R)-phenylglycinol, to construct the pyrrolidine (B122466) core. While effective, these approaches can be lengthy and may lack the flexibility to introduce a wide range of substituents.

Recent research has shifted towards the development of more convergent and efficient catalytic asymmetric strategies. These novel routes aim to construct the chiral pyrrolidine ring with high stereocontrol from readily available acyclic precursors. Key methodologies that are being actively explored include:

Asymmetric [3+2] Cycloadditions: The reaction of azomethine ylides with various dipolarophiles is a powerful tool for the synthesis of functionalized pyrrolidines. The development of chiral catalysts, often based on transition metals or organocatalysts, allows for the enantioselective formation of the pyrrolidine ring. The strategic choice of the catalyst and reaction conditions can favor the formation of the desired (2r,5s) diastereomer.

Catalytic Asymmetric Hydrogenation of Pyrroles: The direct asymmetric hydrogenation of substituted pyrroles presents a highly atom-economical route to chiral pyrrolidines. The challenge lies in achieving high levels of both enantio- and diastereoselectivity. Researchers are designing novel chiral ligands for transition metal catalysts (e.g., rhodium, iridium, ruthenium) to effectively control the stereochemical outcome of the hydrogenation.

Enantioselective Aza-Michael Additions: The conjugate addition of amines to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization, offers another elegant approach. The use of chiral organocatalysts or metal complexes can induce high levels of stereoselectivity in the initial Michael addition, thereby setting the stereocenters of the resulting pyrrolidine.

Biocatalytic Approaches: Enzymes, such as imine reductases and transaminases, are gaining prominence in the synthesis of chiral amines and heterocycles. These biocatalysts can offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. The application of these enzymes to the synthesis of precursors of this compound is a promising avenue for developing environmentally friendly and highly efficient synthetic routes.

Asymmetric Synthesis StrategyKey FeaturesPotential Advantages
Asymmetric [3+2] CycloadditionsCatalytic generation of chiral azomethine ylides.High convergence and functional group tolerance.
Catalytic Asymmetric HydrogenationDirect hydrogenation of pyrrole (B145914) precursors.High atom economy and operational simplicity.
Enantioselective Aza-Michael AdditionsOrganocatalyzed or metal-catalyzed conjugate addition.Mild reaction conditions and good stereocontrol.
Biocatalytic MethodsUse of enzymes like imine reductases.High selectivity and environmentally benign.

Exploration of New Catalytic Applications for the Compound

The inherent chirality and the presence of both a secondary amine and an ester functional group make this compound and its derivatives attractive candidates for applications in catalysis. While the parent compound itself may not always be the active catalyst, it serves as a crucial chiral scaffold for the development of more complex catalytic systems.

Emerging research in this area is focused on several key themes:

Organocatalysis: The pyrrolidine motif is central to many successful organocatalysts, most notably proline and its derivatives. By modifying the ester and phenyl groups of this compound, researchers can fine-tune the steric and electronic properties of the resulting catalyst. These tailored catalysts can be applied to a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions, often with high levels of stereocontrol.

Chiral Ligands for Transition Metal Catalysis: The nitrogen atom of the pyrrolidine ring can act as a coordinating atom for transition metals. By incorporating phosphine (B1218219), oxazoline, or other ligating groups into the this compound scaffold, a diverse library of chiral ligands can be generated. These ligands can then be used to prepare chiral metal complexes for a wide range of asymmetric catalytic reactions, such as hydrogenation, C-H activation, and cross-coupling reactions. A derivative of a similar pyrrolidine structure has been noted as a potential ligand for the synthesis of chiral metal complexes. nih.gov

Phase-Transfer Catalysis: The pyrrolidinium (B1226570) salt, formed by N-alkylation of the pyrrolidine nitrogen, can function as a chiral phase-transfer catalyst. These catalysts are capable of promoting asymmetric reactions between reactants in immiscible phases, offering advantages in terms of ease of purification and potential for recycling.

Catalytic ApplicationRole of the Pyrrolidine ScaffoldPotential Reactions
OrganocatalysisChiral backbone for catalyst design.Aldol, Michael, and Mannich reactions.
Chiral LigandsStereodirecting component for metal complexes.Asymmetric hydrogenation, C-H activation.
Phase-Transfer CatalysisChiral cation in ion-pair catalysis.Asymmetric alkylations and additions.

Innovative Scaffold Design for Advanced Material Science and Chemical Biology (excluding therapeutic/medicinal applications)

The unique three-dimensional structure and chirality of this compound make it an intriguing building block for the design of novel materials and chemical tools beyond the traditional realm of pharmaceuticals.

Current and future research directions in this non-therapeutic space include:

Chiral Polymers and Materials: The incorporation of this chiral pyrrolidine derivative as a monomeric unit into polymers can lead to the formation of chiral materials with unique properties. These materials could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or in the development of sensors capable of distinguishing between chiral molecules.

Supramolecular Chemistry and Molecular Recognition: The defined stereochemistry and the potential for hydrogen bonding and π-π stacking interactions (from the phenyl group) make this compound an excellent candidate for the design of host molecules in supramolecular chemistry. These hosts could be designed to selectively bind to specific guest molecules, leading to applications in molecular recognition, sensing, and encapsulation.

Chemical Biology Probes: While excluding therapeutic applications, derivatives of this compound can be functionalized with fluorescent tags or other reporter groups to create chiral molecular probes. These probes could be used to study biological processes where chirality plays a crucial role, such as protein-ligand interactions or the dynamics of cell membranes, without eliciting a therapeutic effect.

Integration with Flow Chemistry and Sustainable Methodologies in Chiral Synthesis

The principles of green chemistry and the adoption of advanced manufacturing technologies are becoming increasingly important in chemical synthesis. The integration of flow chemistry and other sustainable methodologies with the synthesis of chiral compounds like this compound represents a significant area of future research.

Key aspects of this integration include:

Continuous Flow Synthesis: Translating the asymmetric synthesis of this pyrrolidine derivative from traditional batch processes to continuous flow systems offers numerous advantages. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivities, and safety profiles. nih.gov The small reactor volumes in flow systems can also enable the use of more hazardous or unstable reagents with greater control.

Use of Greener Solvents and Reagents: Research is ongoing to replace traditional, often hazardous, organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. The development of synthetic routes to this compound that are compatible with these green solvents is a critical goal. Additionally, the use of catalytic methods, as opposed to stoichiometric reagents, is a fundamental principle of green chemistry that is being actively pursued.

Sustainable MethodologyApplication in Pyrrolidine SynthesisKey Benefits
Flow ChemistryContinuous production and purification.Improved safety, control, and scalability. nih.gov
Catalyst ImmobilizationFacilitates catalyst recycling.Reduced waste and cost.
Green SolventsReplacement of hazardous organic solvents.Reduced environmental impact.

Q & A

Q. What synthetic methods are used to prepare Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate, and how is diastereoselectivity achieved?

Methodological Answer: The compound is synthesized via diastereoselective cyclization reactions. For example, a [3+2] annulation between methyl acrylate derivatives and imines under Lewis acid catalysis (e.g., ZnCl₂) yields the pyrrolidine scaffold. Diastereoselectivity (>90% de) is controlled by steric hindrance and chiral auxiliaries. Post-synthesis purification involves flash chromatography (hexane:EtOAc) .

Key Reaction Parameters
Catalyst: ZnCl₂
Solvent: CH₂Cl₂
Temperature: 0°C to RT
Yield: 51–75%

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Multi-spectral analysis is critical:

  • 1H/13C NMR : Distinct signals for the pyrrolidine ring (δH 2.39–7.56 ppm; δC 32.9–198.6 ppm) confirm stereochemistry and substituents .
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O, if applicable) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers (ee >98%) .

Advanced Research Questions

Q. How can conflicting stereochemical data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Contradictions arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). To resolve:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use SHELXL for X-ray refinement (R factor <0.05) to validate absolute configuration. Example: A 2008 study achieved R = 0.042 using SHELX with high-resolution data .

Q. What computational strategies predict the bioactive conformation of this compound in drug design?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina with protein targets (e.g., enzymes in CNS disorders). The pyrrolidine ring’s rigidity (confirmed by X-ray) reduces conformational entropy, enhancing binding affinity .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to correlate electronic properties (e.g., ester group polarization) with reactivity .

Q. How is enantiomeric purity optimized during synthesis?

Methodological Answer:

  • Chiral Resolution : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Structural and Crystallographic Insights

Q. What crystallographic parameters are critical for refining the structure of this compound?

Methodological Answer: High-resolution X-ray data (Mo-Kα, λ = 0.71073 Å) and SHELXL refinement yield reliable metrics:

Crystallographic Data Values
Space groupP2₁2₁2₁
R factor0.042
Data-to-parameter ratio13.2:1
Mean C–C bond length0.003 Å

Applications in Medicinal Chemistry

Q. How is this compound used as a building block in peptide mimetics?

Methodological Answer: The Fmoc-protected derivative (CAS 269078-69-5) is incorporated into peptidomimetics via solid-phase synthesis. The rigid pyrrolidine core mimics proline’s conformation while enhancing metabolic stability .

Key Peptide Design Parameters
Coupling reagent: HATU
Solvent: DMF
Deprotection: 20% piperidine

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
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